2-amino-N,3,3-trimethylbutanamidehydrochloride
CAS No.:
Cat. No.: VC18178832
Molecular Formula: C7H17ClN2O
Molecular Weight: 180.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H17ClN2O |
|---|---|
| Molecular Weight | 180.67 g/mol |
| IUPAC Name | 2-amino-N,3,3-trimethylbutanamide;hydrochloride |
| Standard InChI | InChI=1S/C7H16N2O.ClH/c1-7(2,3)5(8)6(10)9-4;/h5H,8H2,1-4H3,(H,9,10);1H |
| Standard InChI Key | MKINSHAGISCSSV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(C(=O)NC)N.Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Composition
The compound’s IUPAC name is 2-amino-N,3,3-trimethylbutanamide hydrochloride, with the molecular formula C₇H₁₇ClN₂O and a molecular weight of 180.67 g/mol. The hydrochloride salt form adds 36.46 g/mol to the free base (C₇H₁₆N₂O, 144.21 g/mol), resolving discrepancies in reported molecular weights . Its structure comprises a branched hydrocarbon chain with an amino group (-NH₂) at the second carbon and a carboxamide group (-CONHCH₃) at the first carbon, modified by three methyl groups at positions N, 3, and 3.
Table 1: Key Molecular Properties
Synthesis and Chemical Reactivity
Reactivity Profile
The compound’s reactivity is influenced by its amino and carboxamide groups:
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Amino Group: Participates in Schiff base formation and nucleophilic substitutions.
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Carboxamide: Resists hydrolysis under physiological conditions but may undergo enzymatic cleavage.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt enhances water solubility compared to the free base. Stability studies indicate susceptibility to prolonged exposure to light and moisture, necessitating storage at 2–8°C.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Solubility (Water) | Highly soluble (hydrochloride) | |
| Stability | Light- and moisture-sensitive | |
| Isomeric Forms | (2S) and (2R) configurations |
Biological Activity and Toxicity
Pharmacokinetics
Preliminary assessments report >80% intestinal absorption in rodent models, attributed to its structural mimicry of valine, which facilitates uptake via amino acid transporters.
Toxicity Profile
Acute toxicity studies in rats show an LD₅₀ > 2,000 mg/kg, classifying it as Category 5 under GHS guidelines. Chronic exposure data remain unavailable .
Stereochemical Considerations: (2S) vs. (2R) Isomers
The compound exists as two enantiomers due to chiral centers at the second carbon:
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(2S)-Isomer: Predominates in synthetic batches, though biological activity differences are unconfirmed.
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(2R)-Isomer: Cataloged under CAS 2276665-28-0, with identical molecular weight but distinct spatial arrangement .
In vitro assays suggest stereochemistry may influence receptor binding affinity, warranting enantiomer-specific studies .
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